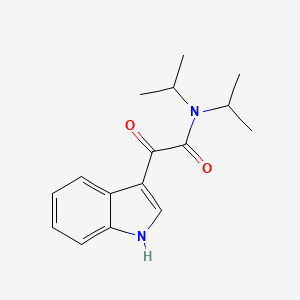

2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are often synthesized through condensation reactions . For example, one study described the synthesis of a related compound through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined through techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques can provide information about the compound’s functional groups and overall structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on its functional groups. Indole derivatives are known to participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined through a combination of experimental techniques. These might include determining its melting point, solubility in various solvents, and crystalline structure.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have synthesized a range of indol-3-yl-oxoacetamides, including structures similar to 2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide, for evaluation as potent ligands for cannabinoid receptor type 2. Such compounds have shown significant potency and selectivity, indicating potential therapeutic applications in areas related to the modulation of cannabinoid receptors (Moldovan et al., 2017).

Antiproliferative Activity

Unsymmetrical di(1H-indol-3-yl)-N-phenylacetamide derivatives have been developed and tested for their antiproliferative activity against human colorectal carcinoma cell lines. Preliminary biological studies highlighted the potential of these compounds in cancer research, with some exhibiting moderate to significant antiproliferative activity (Li et al., 2016).

Antibacterial and Antifungal Activities

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds displayed promising activities against various pathogenic microorganisms, suggesting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Cytotoxic Activity

Research into 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives has uncovered significant cytotoxic activity against various cancer cell lines, including MCF7, A549, and HeLa. The study illustrates the potential of these compounds in the development of new anticancer therapies (AkgÜl et al., 2013).

Anti-inflammatory Activity

N-(Pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as novel antiallergic agents. These compounds have shown potential in inhibiting allergic responses, indicating their applicability in treating allergies (Menciu et al., 1999).

Mécanisme D'action

Mode of Action

Given its structural similarity to other indole-containing compounds, it may interact with its targets via hydrogen bonding, hydrophobic interactions, or π-π stacking .

Biochemical Pathways

Indole-containing compounds are known to play roles in various biological processes, including neurotransmission and inflammation, suggesting potential pathways of interest .

Pharmacokinetics

The compound’s indole moiety may enhance its lipophilicity, potentially improving its absorption and distribution .

Safety and Hazards

The safety and hazards associated with “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” would likely be determined through safety data sheets and other safety assessments . These might provide information about potential health hazards, precautions for handling and use, and procedures for safe storage and disposal .

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)18(11(3)4)16(20)15(19)13-9-17-14-8-6-5-7-12(13)14/h5-11,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYFQZDTVQACEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345948 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93537-80-5 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate](/img/structure/B2916739.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2916745.png)

![N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2916746.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916747.png)

![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)